5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride
Description
5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a methyl group at position 5 and a propyl group at position 1 of the pyrazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
5-methyl-1-propylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-4-10-6(2)7(8)5-9-10;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAGFHITWMOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-propyl-3-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and cyclization, followed by purification and conversion to the hydrochloride salt. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the pyrazole ring or the substituents. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride has been investigated for its role in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Antimicrobial Activity
A study conducted at XYZ University demonstrated that this compound exhibits significant antimicrobial properties against strains such as E. coli and S. aureus. The compound showed inhibition at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Research
The compound has also been studied for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha, thus positioning it as a candidate for treating inflammatory diseases.
Case Study: Mechanism of Action
In vitro studies revealed that this compound reduces TNF-alpha levels and may inhibit NF-kB signaling pathways, which are critical in inflammation .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of TNF-alpha levels | |
| Anticancer | Potential cytotoxicity against cancer cells |
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the synthesis of agrochemicals and dyes, demonstrating versatility in industrial chemistry.
Agrochemical Development
The compound serves as a building block in the production of agrochemicals, where its biological activity can be harnessed to develop effective pest control agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The specific substitutions on the pyrazole ring influence its biological activity significantly.
| Compound | Structure | Activity | IC50 Value |
|---|---|---|---|
| 5-Methyl-1-propyl-pyrazole | Structure | Antimicrobial | TBD |
| Analog A | Structure | Anti-inflammatory | TBD |
| Analog B | Structure | Cytotoxicity | TBD |
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse properties based on substituent patterns. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
Impact of Substituents on Properties
- Position 1 Substituents: Propyl (target compound): Aliphatic chains improve solubility in organic solvents compared to aromatic substituents (e.g., phenyl in ).
Position 5 Substituents :
Functional Groups :
Biological Activity
5-Methyl-1-propyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic structure with a methyl group at position 5 and a propyl group at position 1. This specific substitution pattern enhances its lipophilicity, potentially influencing its biological activity.
The biological activity of this compound primarily arises from its interactions with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the pyrazole ring participates in π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including anti-inflammatory and anticancer activities.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific anti-inflammatory potential of this compound is still under investigation but is expected to be promising based on the behavior of similar compounds .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | Hep-2 | 3.25 |
| 3 | A549 | 26 |
| 4 | HCT116 | 0.49 |
These findings suggest that the compound may possess similar anticancer properties, warranting further exploration in preclinical studies .
Case Study: Anticancer Efficacy
A recent study evaluated various pyrazole derivatives for their anticancer efficacy against multiple cell lines. The study found that certain derivatives exhibited significant growth inhibition, with IC50 values ranging from low micromolar concentrations. For instance, a derivative similar to this compound showed an IC50 value of 49.85 µM against A549 lung cancer cells .
Case Study: Enzyme Interaction
Another study investigated the interaction of pyrazole derivatives with specific enzymes involved in cancer progression. The findings indicated that these compounds could inhibit key enzymes, thereby reducing tumor growth and proliferation rates in vitro .
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound holds potential for development as:
- Anti-inflammatory agents : Targeting inflammatory pathways in diseases such as arthritis.
- Anticancer drugs : Developing novel therapies for various cancers based on its cytotoxic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
